An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylbenzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-methylbenzophenone (B72208), a valuable intermediate in the synthesis of various organic compounds, including antibacterial and antifungal agents.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development and chemical synthesis.
Synthesis of 2-Hydroxy-5-methylbenzophenone
The synthesis of 2-hydroxy-5-methylbenzophenone is most commonly achieved through the Fries rearrangement of an intermediate ester, p-cresyl benzoate (B1203000). An alternative approach involves the direct Friedel-Crafts acylation of p-cresol (B1678582). Both methods yield the desired product, with the Fries rearrangement often being a preferred route.
Synthesis via Fries Rearrangement
The Fries rearrangement is a reaction in which a phenolic ester is transformed into a hydroxyaryl ketone with the aid of a Lewis acid catalyst.[3] In this specific synthesis, p-cresyl benzoate is rearranged to form 2-hydroxy-5-methylbenzophenone.[4][5]
Reaction Scheme:
-
Esterification: p-Cresol reacts with benzoyl chloride to form p-cresyl benzoate.
-
Fries Rearrangement: The p-cresyl benzoate then undergoes an intramolecular acyl group migration in the presence of a Lewis acid, such as aluminum chloride, to yield 2-hydroxy-5-methylbenzophenone.[3][4]
Caption: Synthesis of 2-Hydroxy-5-methylbenzophenone via Fries Rearrangement.
Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a more direct route to 2-hydroxy-5-methylbenzophenone by reacting p-cresol with benzoyl chloride in the presence of a Lewis acid catalyst.[6][7]
Reaction Scheme:
p-Cresol is acylated with benzoyl chloride using aluminum chloride as a catalyst. The acyl group is directed to the ortho position relative to the hydroxyl group.
Caption: Direct Synthesis via Friedel-Crafts Acylation.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 2-hydroxy-5-methylbenzophenone.
Protocol for Synthesis via Fries Rearrangement
This protocol is adapted from a reported procedure.[4]
Materials:
-
p-Cresol
-
Benzoyl chloride
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous aluminum chloride
-
6N Hydrochloric acid
-
Ice water
Procedure:
-
Preparation of p-Cresyl Benzoate:
-
In a suitable reaction vessel, dissolve p-cresol (0.001 mol) in a 10% sodium hydroxide solution.
-
To this solution, add benzoyl chloride (0.001 mol) and stir vigorously.
-
Continue stirring for 2-3 hours.
-
Filter the resulting solid, wash with water, and dry to obtain p-cresyl benzoate.
-
-
Fries Rearrangement:
-
In a dry reaction flask, place the synthesized p-cresyl benzoate (0.001 mol).
-
Add anhydrous aluminum chloride (0.002 mol) as a catalyst.
-
Heat the mixture to a temperature of 150-170°C for 2-3 hours in the absence of a solvent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding it to a mixture of 6N HCl and ice water.
-
Stir the mixture for 2-3 hours.
-
Filter the solid product, wash with water, and recrystallize from methanol to obtain pure 2-hydroxy-5-methylbenzophenone.[4]
-
Protocol for Synthesis via Friedel-Crafts Acylation
This protocol describes a one-pot synthesis method.[8]
Materials:
-
p-Cresol (27 g, 0.25 mol)
-
Benzoyl chloride (35.1 g, 0.25 mol)
-
Dimethylcyclohexylamine (38 g, 0.3 mol)
-
Chlorobenzene (150 ml)
-
Aluminum trichloride (B1173362) (33 g, 0.25 mol)
-
Ice water
-
Magnesium sulfate
Procedure:
-
To a reaction flask containing 150 ml of chlorobenzene, add dimethylcyclohexylamine (38 g) and p-cresol (27 g).
-
Add benzoyl chloride (35.1 g) dropwise over one hour. The temperature will rise to approximately 50°C.
-
Cool the suspension to room temperature and add 100 ml of water to separate the dimethylcyclohexylamine hydrochloride.
-
Separate the organic phase and dry it by partial distillation.
-
Add aluminum trichloride (33 g) portion-wise over 30 minutes at room temperature, allowing the internal temperature to reach 50°C.
-
Heat the mixture to 130°C and stir for about 10 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to 60°C and pour it onto ice water.
-
Separate the phases and extract the aqueous phase twice with chlorobenzene.
-
Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent to obtain 2-hydroxy-5-methylbenzophenone.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of 2-hydroxy-5-methylbenzophenone.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [2][9][10] |
| Molecular Weight | 212.24 g/mol | [2][10] |
| Melting Point | 83-85 °C | [1][2] |
| Boiling Point | 312.08°C (estimate) | [2] |
| Appearance | Yellow crystalline powder | [2] |
Table 1: Physical and Chemical Properties
| Synthesis Method | Yield | Reference |
| Fries Rearrangement | 85% | [4] |
| Friedel-Crafts Acylation | 81% | [8] |
Table 2: Synthesis Yields
Characterization Data
The structure and purity of the synthesized 2-hydroxy-5-methylbenzophenone can be confirmed using various spectroscopic techniques.
| Technique | Observed Data | Reference |
| IR (Nujol, cm⁻¹) | 1670 (C=O), 3545-3649 (OH) | [4] |
| ¹H NMR (CDCl₃, δ) | 2.3 (s, 3H, CH₃), 6.85-7.75 (m, 8H, Ar-H), 12.05 (br s, 1H, OH) | [4] |
| Mass Spec. (m/z) | 212 (M+1) | [4] |
| Elemental Analysis | Calculated for C₁₄H₁₂O₂: C, 79.24; H, 5.66. Found: C, 79.26; H, 5.64% | [4] |
Table 3: Spectroscopic and Analytical Data
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of 2-hydroxy-5-methylbenzophenone is outlined below.
Caption: General Experimental Workflow.
This guide provides essential information for the successful synthesis and characterization of 2-hydroxy-5-methylbenzophenone. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.
References
- 1. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]
- 2. 2-HYDROXY-5-METHYLBENZOPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]
- 9. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]
- 10. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]
